

## Biosynthesis pathway of Methyl 4-Oferuloylquinate in plants

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Compound of Interest		
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An In-depth Technical Guide on the Biosynthesis Pathway of **Methyl 4-O-feruloylquinate** in Plants

### Introduction

Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound belonging to the extensive family of chlorogenic acids.[1] As an ester formed between ferulic acid and methyl quinate, it is structurally a derivative of 4-O-feruloylquinic acid, with the distinction of a methyl ester at the carboxyl group of the quinic acid moiety.[1][2] These compounds are secondary metabolites found in a variety of plants and their consumption has been associated with various health benefits.[2] The biosynthesis of Methyl 4-O-feruloylquinate is an extension of the general phenylpropanoid pathway, a fundamental route for the synthesis of a wide array of plant secondary metabolites, including lignin monomers and flavonoids.[2][3] This guide provides a comprehensive overview of the biosynthetic pathway, including the key enzymatic steps, quantitative data, and detailed experimental protocols relevant to its study.

## **Core Biosynthesis Pathway**

The formation of **Methyl 4-O-feruloylquinate** begins with the amino acid phenylalanine and proceeds through the core phenylpropanoid pathway to generate key hydroxycinnamate intermediates. The pathway culminates in the specific esterification of quinic acid and subsequent methylation.

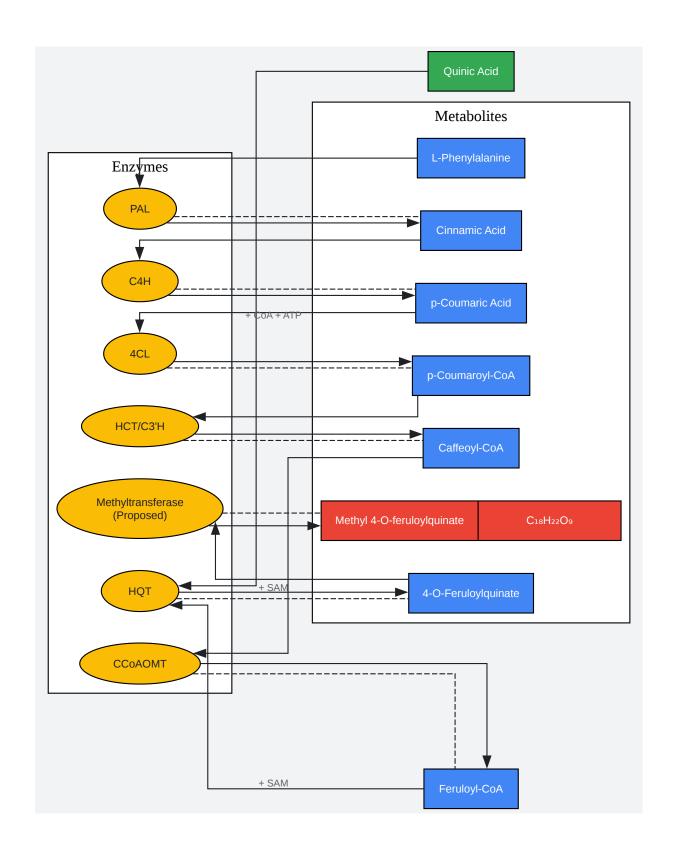
## Foundational & Exploratory





- Phenylpropanoid Pathway Initiation: The pathway starts with the deamination of L-Phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL).
   Cinnamic acid is then hydroxylated to form p-coumaric acid by Cinnamate 4-hydroxylase (C4H). Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.
- Formation of Caffeoyl-CoA: The intermediate p-coumaroyl-CoA is hydroxylated at the 3' position. This step is crucial for generating the caffeoyl group. In many plants, this occurs via the action of p-coumaroyl ester 3' hydroxylase (C3'H) on p-coumaroyl-shikimate or p-coumaroyl-quinate, which are formed by Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT).[2][4] The resulting caffeoyl-shikimate/quinate is then converted back to Caffeoyl-CoA by HCT.
- Methylation to Feruloyl-CoA: Caffeoyl-CoA undergoes methylation at the 3-hydroxyl group of
  the aromatic ring to produce Feruloyl-CoA. This reaction is catalyzed by Caffeoyl-CoA Omethyltransferase (CCoAOMT), which transfers a methyl group from S-adenosyl-Lmethionine (SAM).[5][6][7] CCoAOMT plays an essential role in channeling substrates
  towards the synthesis of guaiacyl lignin units and other feruloylated compounds.[5][7]
- Esterification to 4-O-Feruloylquinate: The feruloyl group is transferred from Feruloyl-CoA to
  the 4-position hydroxyl group of quinic acid. This esterification is catalyzed by a
  Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT).[2][8][9] HQT
  enzymes belong to the BAHD acyltransferase family and exhibit a preference for quinate as
  an acyl acceptor over shikimate.[2][4]
- Final Methylation: The final step is the methylation of the carboxylic acid group on the quinic
  acid moiety of 4-O-feruloylquinate to yield Methyl 4-O-feruloylquinate. While the specific
  enzyme for this reaction in plants is not definitively identified in current literature, it is
  proposed to be catalyzed by a specific S-adenosylmethionine (SAM)-dependent
  methyltransferase.





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Caption: Biosynthesis pathway of Methyl 4-O-feruloylquinate from L-Phenylalanine.



## **Quantitative Data**

Quantitative data for the enzymes in this specific pathway are limited. However, studies on related chlorogenic acid synthesis pathways provide valuable insights. The kinetic properties of two HQT isoforms from artichoke, which catalyze a similar reaction using caffeoyl-CoA, are summarized below.

Table 1: Kinetic Parameters of Recombinant Artichoke HQT Isoforms[2]

Enzyme	Substrate	Km (μM)	kcat (s <sup>-1</sup> )	kcat/Km (s <sup>-1</sup> μM <sup>-1</sup> )
HQT1	Caffeoyl-CoA	12.3 ± 1.3	2.5 ± 0.1	0.20
	p-Coumaroyl- CoA	10.9 ± 1.1	2.6 ± 0.1	0.24
	Quinate	210 ± 20	2.4 ± 0.1	0.011
	Shikimate	12,000 ± 1,500	0.3 ± 0.0	0.000025
HQT2	Caffeoyl-CoA	15.6 ± 2.0	0.4 ± 0.0	0.026
	p-Coumaroyl- CoA	11.2 ± 1.5	0.4 ± 0.0	0.036
	Quinate	170 ± 20	0.4 ± 0.0	0.0024

| | Shikimate |  $16,000 \pm 2,000 \mid 0.1 \pm 0.0 \mid 0.000006 \mid$ 

Data from recombinant enzymes expressed in E. coli. Both HQT1 and HQT2 show a significantly higher affinity (lower Km) for quinate compared to shikimate.

Table 2: Analytical Characterization Data for Methyl 4-O-feruloylquinate

Property	Value	Source
Molecular Formula	C <sub>18</sub> H <sub>22</sub> O <sub>9</sub>	[10][11]
Molecular Weight	382.36 g/mol	[11]



| Precursor Ion [M-H] | m/z 381.12 |[10] |

## Experimental Protocols Extraction and Purification from Plant Material

This protocol is based on established methods for purifying structurally related phenolic compounds using Solid-Phase Extraction (SPE).[12]

Objective: To isolate and purify **Methyl 4-O-feruloylquinate** from a crude plant extract.

#### Materials:

- C18 SPE Cartridge
- Methanol (HPLC grade)
- Deionized Water (HPLC grade)
- Formic Acid
- Crude plant extract containing the target compound
- SPE Vacuum Manifold

#### Procedure:

- Cartridge Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol through it to solvate the stationary phase. Do not allow the cartridge to dry.
- Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water (acidified to pH 2-3 with formic acid) through it.
- Sample Preparation and Loading: Dissolve the crude extract in a minimal amount of a weak solvent (e.g., water with 5% methanol). Acidify the sample to pH ~2-3 with formic acid to ensure the analyte is protonated, increasing its retention. Load the prepared sample onto the cartridge at a slow flow rate (~1-2 mL/min).

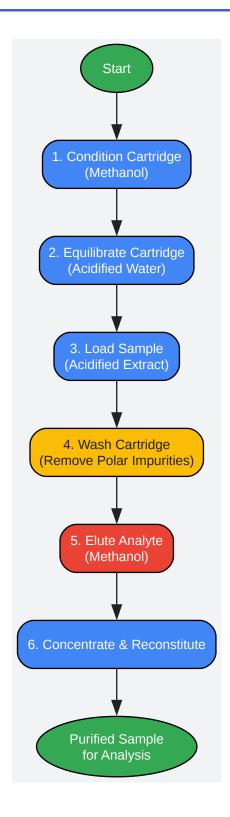
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- Washing: Wash the cartridge with 5 mL of acidified deionized water (pH 2-3) to remove polar impurities.
- Elution: Elute the bound **Methyl 4-O-feruloylquinate** from the cartridge using 5 mL of methanol, which can be acidified with 0.1% formic acid to improve recovery.[12]
- Post-Elution Processing: Concentrate the collected eluate by evaporating the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.





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Caption: Experimental workflow for Solid-Phase Extraction (SPE) purification.



# Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for assessing the purity and identity of **Methyl 4-O-feruloylquinate**.[10][13]

Objective: To determine the purity and confirm the identity of the isolated compound.

Instrumentation & Materials:

- HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
- C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
- Purified sample of Methyl 4-O-feruloylquinate

#### Procedure:

- Standard and Sample Preparation: Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in methanol.
- Chromatographic Conditions:
  - Column Temperature: 25-40°C
  - Flow Rate: As per column specifications (e.g., 0.2-0.5 mL/min)
  - Detector Wavelength: Set to the absorbance maximum of the compound.
  - Injection Volume: 5-10 μL
  - Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%). Gradually increase the percentage of B over 20-30 minutes to achieve separation. Include a high-organic wash step and a re-equilibration step.



Data Analysis: Inject the sample. The purity is calculated by dividing the peak area of the
main compound by the total area of all detected peaks, expressed as a percentage.[13] For
identity confirmation, couple the HPLC to a mass spectrometer (LC-MS) and look for the
expected precursor ion.[10]

## **HQT Enzyme Activity Assay**

This protocol is adapted from methodologies used to characterize HQT enzymes.[2]

Objective: To measure the catalytic activity of a candidate HQT enzyme in the formation of 4-O-feruloylquinate.

#### Materials:

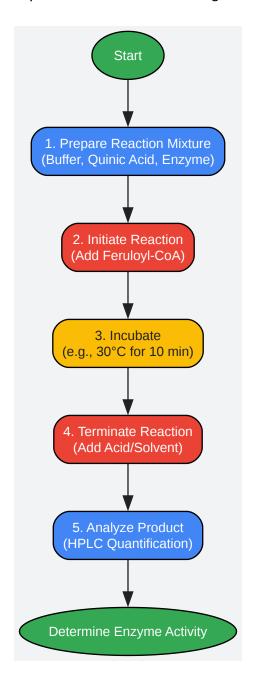
- Recombinant HQT enzyme preparation
- Feruloyl-CoA (acyl donor)
- Quinic acid (acyl acceptor)
- Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
- · HPLC system for product analysis

#### Procedure:

- Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a known concentration of quinic acid (e.g., 2 mM), and the enzyme preparation.
- Initiation: Start the reaction by adding Feruloyl-CoA (e.g., to a final concentration of 200 μM).
- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.
- Termination: Stop the reaction by adding an acid (e.g., HCl) or an organic solvent (e.g., methanol).



- Analysis: Centrifuge the terminated reaction to pellet the protein. Analyze the supernatant by HPLC to quantify the amount of 4-O-feruloylquinate formed.
- Controls: Run control reactions without the enzyme and without the quinic acid substrate to account for any non-enzymatic product formation or background peaks.



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Caption: General experimental workflow for an HQT enzyme activity assay.



### Conclusion

The biosynthesis of **Methyl 4-O-feruloylquinate** is a specialized branch of the well-characterized phenylpropanoid pathway. It relies on the coordinated action of several key enzymes, including PAL, C4H, 4CL, C3'H, HCT, and critically, Caffeoyl-CoA O-methyltransferase (CCoAOMT) and a Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT). While the core pathway leading to the 4-O-feruloylquinate intermediate is well-supported, the final methylation step to form the methyl ester represents an area for future research to identify and characterize the specific methyltransferase involved. The protocols and data presented here provide a foundational resource for researchers investigating the metabolism and potential applications of this and related phytochemicals.

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